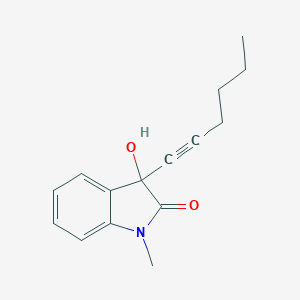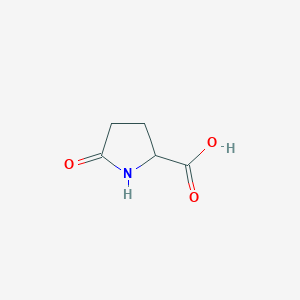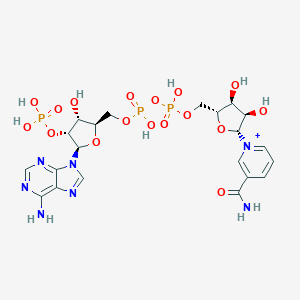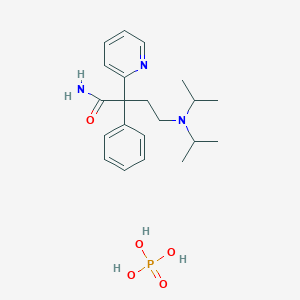
磷酸地索匹拉米
描述
Disopyramide phosphate is an antiarrhythmic drug available for oral administration in immediate-release capsules containing 100 mg or 150 mg of disopyramide base, present as the phosphate . It is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine .
Synthesis Analysis
Disopyramide was selected from more than 500 compounds synthesized for the research program of new antiarrhythmic agents . Its chemical structures resemble the synthetic muscarinic antagonist, lachesine, which explains its anticholinergic property .
Molecular Structure Analysis
The structural formula of disopyramide phosphate is C21H29N3O∙H3PO4 . Crystal structure analysis of pure disopyramide revealed closely associated disopyramide molecules aggregates via amide–amide dimer synthon through the N–H∙∙∙O hydrogen bond .
Chemical Reactions Analysis
Disopyramide phosphate slows the impulse conduction through the AV node and prolongs the duration of the action potential of normal cardiac cells in atrial and ventricular tissues .
Physical And Chemical Properties Analysis
Disopyramide phosphate is freely soluble in water, and the free base (pKa 10.4) has an aqueous solubility of 1 mg/mL . The chloroform: water partition coefficient of the base is 3.1 at pH 7.2 .
科学研究应用
抗心律失常功效
磷酸地索匹拉米用于静脉治疗,以发挥其抗心律失常功效 . 它已用于治疗心律失常患者,包括室上性和室性心律失常 . 该药物已被证明对室上性心律失常有效,尤其是对室性心律失常的疗效显著,且毒性较小 .
房颤的治疗
在房颤患者中,发现磷酸地索匹拉米可将心律转化为窦性心律的比例为 38% .
房扑的治疗
磷酸地索匹拉米已被用于治疗房扑,转化为窦性心律的比例为 20% .
阵发性室上性心动过速的治疗
该药物也已被用于治疗阵发性室上性心动过速,转化为窦性心律的比例为 33% .
室速的治疗
磷酸地索匹拉米已被证明对治疗持续性室速有效,转化为窦性心律的比例为 50% . 它在抑制 75% 患者的非持续性室速方面也十分有效 .
室性早搏的治疗
晶体结构分析
作用机制
Target of Action
Disopyramide phosphate is a Type 1 antiarrhythmic drug , similar to procainamide and quinidine . It primarily targets the sodium channels in the cardiac myocytes .
Mode of Action
Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .
Biochemical Pathways
Disopyramide phosphate’s action on sodium channels affects the cardiac action potential . It shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also prolongs conduction in accessory pathways .
Pharmacokinetics
Disopyramide phosphate exhibits high bioavailability . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life ranges from 4 to 10 hours , and about 80% of the drug is excreted renally . The drug shows a variable degree of protein binding (50% to 65%), which is concentration-dependent .
Result of Action
Disopyramide phosphate has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility . It also has an anticholinergic effect on the heart, which accounts for many of its adverse side effects .
Action Environment
The action of disopyramide phosphate can be influenced by various environmental factors. For instance, renal failure or myocardial infarction can prolong the drug’s elimination half-life . Additionally, the drug’s protein binding is highly dependent on concentration, with the unbound (free) fraction increasing with increasing drug concentration . This suggests that changes in the drug’s concentration in the body, due to factors such as dose adjustments or interactions with other drugs, could significantly impact its therapeutic effectiveness.
安全和危害
未来方向
Despite rarely used now for heart rhythm abnormalities because of the availability of newer drugs that provided better efficacy and favorable side effect profiles, disopyramide is still the drug of choice for vagally mediated atrial fibrillation such as sleep-induced or atrial fibrillation in athlete groups . It is also a third-line antiarrhythmic agent for a patient with coronary artery disease . In a patient with atrial fibrillation and hypertrophic obstructive cardiomyopathy (HOCM), disopyramide is the selected agent other than amiodarone because it can decrease the left ventricular outflow tract (LVOT) gradient .
生化分析
Biochemical Properties
Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It has a depressant action on the heart similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .
Cellular Effects
At therapeutic plasma levels, disopyramide phosphate shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It has little effect on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .
Molecular Mechanism
Disopyramide phosphate is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine . It inhibits the fast sodium channels . In animal studies, disopyramide phosphate decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .
Temporal Effects in Laboratory Settings
The elimination half-life of disopyramide phosphate varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .
Dosage Effects in Animal Models
In animal studies, disopyramide phosphate has shown to decrease the rate of diastolic depolarization in cells with augmented automaticity . The specific effects of varying dosages in animal models are not mentioned in the available resources.
Metabolic Pathways
Disopyramide phosphate is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged .
属性
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDDQFMPGMYYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3737-09-5 (Parent) | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30944685 | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>65.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
22059-60-5 | |
| Record name | Disopyramide phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22059-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disopyramide phosphate [USAN:USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISOPYRAMIDE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BOM1935W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




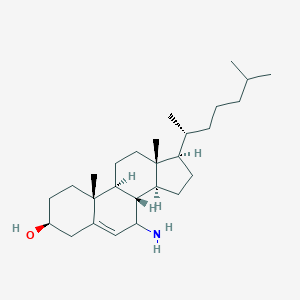





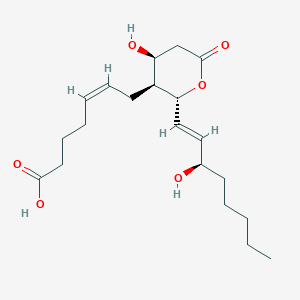

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)

